![molecular formula C21H29N3O2S B4955038 N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide
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Overview
Description
N-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as sulfamides and has shown promising results in preclinical studies.
Mechanism of Action
BMS-986001 acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including pain, anxiety, and inflammation. By modulating the activity of this receptor, BMS-986001 can regulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce pain and inflammation by modulating the activity of mGluR5. It can also improve mood and reduce anxiety in animal models. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986001 is its specificity for mGluR5. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of BMS-986001 is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on BMS-986001. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of addiction and substance abuse. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986001 and its potential therapeutic applications.
Conclusion:
BMS-986001 is a small molecule drug that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. Its specificity for mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of BMS-986001.
Synthesis Methods
The synthesis of BMS-986001 involves several steps, starting with the reaction of 4-biphenylmethanol with 1-chloromethyl-4-piperidinol to form the intermediate compound. This intermediate is then treated with dimethylsulfamide to yield the final product, BMS-986001. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
BMS-986001 has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in animal models of neuropathic pain, depression, and anxiety. It has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-1-[(4-phenylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-23(2)27(25,26)22-15-19-7-6-14-24(17-19)16-18-10-12-21(13-11-18)20-8-4-3-5-9-20/h3-5,8-13,19,22H,6-7,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPVDMIPVWMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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